N2,N2-Dimethylpyrimidine-2,4-diamine
Overview
Description
N2,N2-Dimethylpyrimidine-2,4-diamine is a molecule with the CAS Number: 856289-68-4 and a molecular weight of 138.17 . It is a widely studied and important molecule in the field of pharmaceuticals.
Synthesis Analysis
The synthesis of N2,N2-Dimethylpyrimidine-2,4-diamine involves the reaction of 2-chloro-4-pyrimidinamine with dimethylamine in water and N,N-dimethylformamide. The reaction mixture is heated in a microwave reactor at 220°C for 30 minutes. The reaction mixture is then purified by RP-HPLC to yield N2,N2-Dimethylpyrimidine-2,4-diamine .Molecular Structure Analysis
The molecular structure of N2,N2-Dimethylpyrimidine-2,4-diamine consists of 10 heavy atoms, 6 of which are aromatic. It has 1 rotatable bond, 2 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
N2,N2-Dimethylpyrimidine-2,4-diamine is a pale-yellow to yellow-brown solid . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It is very soluble, with a solubility of 7.42 mg/ml .Scientific Research Applications
- N2,N2-dimethylpyrimidine-2,4-diamine derivatives have been investigated for their antitumor properties. Researchers have designed and synthesized novel compounds based on this structure, evaluating their anti-proliferative activities against human breast cancer cells and gastric cancer cells . Notably, some of these derivatives exhibit potent inhibitory activities against cyclin-dependent kinases (CDKs), including CDK6 . These findings suggest a potential role in cancer therapy.
- CDKs play crucial roles in cell cycle regulation and transcription. Compounds that inhibit CDKs have been explored as promising targets for cancer treatment . N2,N2-dimethylpyrimidine-2,4-diamine derivatives have demonstrated CDK6 inhibitory activity, making them relevant candidates for further investigation . CDK inhibitors like palbociclib, ribociclib, and abemaciclib have already been approved for clinical use .
- Computational simulations, such as molecular docking, have been employed to understand the binding interactions between N2,N2-dimethylpyrimidine-2,4-diamine derivatives and CDK6. These studies provide insights into the compound’s mode of action and guide further drug development .
- Researchers have explored the SAR of N2,N2-dimethylpyrimidine-2,4-diamine derivatives. By systematically modifying substituents, they aim to optimize the compound’s efficacy and selectivity against specific CDK isoforms . Such studies enhance our understanding of the compound’s pharmacological profile.
- The design of N2,N2-dimethylpyrimidine-2,4-diamine derivatives involves incorporating pyrrole moieties into the N-phenylpyrimidin-2-amine scaffold. This innovative approach aims to discover compounds with improved antitumor activity and novel structural features . By exploring uncharted chemical space, researchers seek to identify potent drug candidates.
- Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used to visualize the simulation results and interactions involving N2,N2-dimethylpyrimidine-2,4-diamine . These tools aid researchers in understanding the compound’s behavior at the molecular level.
Antitumor Activity
CDK Inhibition
Molecular Docking Studies
Structure-Activity Relationship (SAR) Studies
Novel Structural Design
Computational Tools for Visualization
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as n2,n4-disubstituted pyrimidine-2,4-diamines have been shown to inhibit cyclin-dependent kinases (cdks) .
Mode of Action
Related compounds have been shown to inhibit cdks . CDKs are pivotal kinases in cell cycle transition and gene transcription. Inhibition of these kinases can lead to cell cycle arrest, thereby inhibiting cell proliferation .
Biochemical Pathways
Inhibition of cdks can affect multiple cellular pathways, including those involved in cell cycle progression and gene transcription .
Pharmacokinetics
The compound also has a Log Po/w (iLOGP) of 1.23, indicating its lipophilicity .
Result of Action
Inhibition of cdks can lead to cell cycle arrest, thereby inhibiting cell proliferation .
properties
IUPAC Name |
2-N,2-N-dimethylpyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFILKPNHATWAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2-Dimethylpyrimidine-2,4-diamine |
Synthesis routes and methods
Procedure details
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